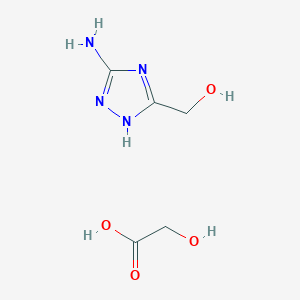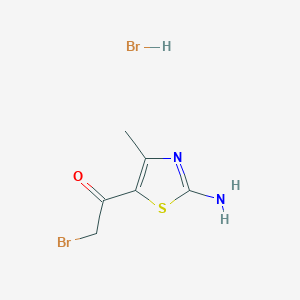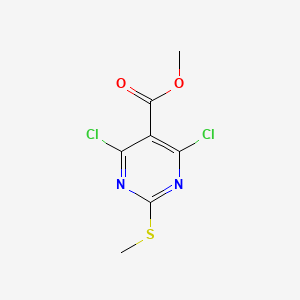
1-(2-Bromoquinolin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoquinolin-4-yl)ethanone is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a bromine atom at the 2-position of the quinoline ring and an ethanone group at the 4-position, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromoquinolin-4-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of quinoline derivatives. For instance, starting with 2-quinolinone, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The resulting 2-bromoquinoline can then be subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromoquinolin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Reduction reactions produce 1-(2-bromoquinolin-4-yl)ethanol.
- Oxidation reactions yield 1-(2-bromoquinolin-4-yl)acetic acid .
Aplicaciones Científicas De Investigación
1-(2-Bromoquinolin-4-yl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoquinolin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and ethanone group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .
Comparación Con Compuestos Similares
2-Bromoquinoline: Lacks the ethanone group, making it less versatile in certain synthetic applications.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and biological properties
Propiedades
IUPAC Name |
1-(2-bromoquinolin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)9-6-11(12)13-10-5-3-2-4-8(9)10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHAZPYJRUFESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8012855.png)

![2-Bromo-7-fluorobenzo[d]thiazole](/img/structure/B8012867.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B8012885.png)

![4-(Chloromethyl)benzo[b]thiophene](/img/structure/B8012903.png)
![6-(Chloromethyl)benzo[b]thiophene](/img/structure/B8012911.png)


